Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines. It effectively suppresses tumor progression in K562 (CML) and GIST-T1 (GISTs) cells mediated xenograft mouse models. []
Relevance: Although the structure of CHMFL-ABL/KIT-155 is not provided in the abstract, its classification as a "type II kinase inhibitor" suggests structural similarities to other type II kinase inhibitors, which often contain a hinge-binding motif. This motif could be structurally related to the benzamide moiety found in 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. Further investigation into the full structure of CHMFL-ABL/KIT-155 is needed to confirm the specific structural relationship. []
Compound Description: This series of compounds exhibits inhibitory activity on H+/K+-ATPase, making them potential antiulcer agents. Quantitative structure-activity relationship (QSAR) studies were conducted on 37 ligands to optimize their inhibitory activity. []
Relevance: This series shares the core benzamide structure with 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. The variations in substituents on the phenyl rings provide insights into structure-activity relationships that could be relevant for understanding the properties of the main compound. []
Compound Description: AN-024 is synthesized from a series of intermediates, starting with 4-methyl-2-nitro-aniline. []
Relevance: While the specific biological activity of AN-024 is not mentioned, its structure shares a benzamide core with 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. The presence of the trifluoromethylsulfonyl and pyridinyl-pyrimidinyl groups in AN-024 provides a different substitution pattern that could be explored for modulating the biological activity of the main compound. []
Compound Description: This compound has been investigated for its various crystalline forms, including hydrochloride salt and sulfate salt forms, and their preparation methods. [, , , , ]
Relevance: This compound shares the core structure of a benzamide moiety connected to a substituted phenyl ring, similar to 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. The presence of different substituents, like imidazole, trifluoromethyl, and pyridinyl-pyrimidine, in this compound compared to the target compound highlights potential areas for structural modifications and their impact on physicochemical properties like crystal form. [, , , , ]
Compound Description: Compound 5n is a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). It exhibits anti-inflammatory effects in vitro and in vivo, inhibiting lipopolysaccharide (LPS)-induced IL-6 release and attenuating LPS-induced acute lung injury in mice. []
Relevance: Sharing the core benzamide structure with 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, compound 5n incorporates an imidazo[1,2-a]pyrazine ring and a 4-methylpiperazinylmethyl side chain. This structural comparison highlights how diverse substitutions on the benzamide scaffold can be used to target different biological pathways and potentially modulate inflammatory responses. []
Compound Description: This compound acts as a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It demonstrates good metabolic stability and oral bioavailability. It effectively reduces IL-17 levels and skin inflammation in a preclinical animal model. []
Relevance: Both this compound and 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide belong to the benzamide class of compounds. The presence of a cyano group, a pyrrolo[2,3-b]pyridine moiety, and an isobutyrylpiperidine substituent in this compound compared to the piperidinylcarbonyl group in the target compound emphasizes the structural diversity possible within the benzamide class and its influence on target specificity. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It effectively inhibits the kinase activity of both native and mutated BCR-ABL and demonstrates significant antitumor activity in vivo. []
Relevance: This compound features a benzamide core, as does 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. The presence of an imidazo[1,2-b]pyridazine ring and a 4-methylpiperazinylmethyl substituent in AP24534, differing from the piperidinylcarbonyl group in the main compound, exemplifies the diversity of substituents possible on the benzamide scaffold and their influence on targeting specific kinase isoforms. []
Compound Description: This series of compounds was synthesized via a three-component, one-pot reaction involving phenacyl bromide, aroyl isoselenocyanates, and methylamine. []
Compound Description: Imatinib mesylate is an antileukemic drug used for the treatment of cancer. It exists in various crystalline forms, including a novel η-modification. []
Compound Description: SNAP 94847 acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, exhibiting anxiolytic-like effects in mouse models of anxiety and depression. []
Relevance: This compound shares the core structure of a substituted benzamide with 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. The presence of a piperidine ring, a difluorophenoxyphenylmethyl group, and a 2-methylpropanamide substituent in SNAP 94847 distinguishes it from the target compound, demonstrating how diverse structural features on the benzamide scaffold can be tailored for specific neurological targets. []
Compound Description: This series of compounds exhibits potential therapeutic effects for Alzheimer's disease due to their inhibitory activity against butyrylcholinesterase. []
Relevance: Similar to 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, this series contains a benzamide core. The inclusion of a furoylpiperazinylmethyl group and various substituents on the phenyl ring in this series provides insights into structure-activity relationships related to cholinesterase inhibition, which could be relevant for designing novel therapeutics for neurodegenerative diseases. []
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits a remarkable pharmacokinetic profile and demonstrates efficacy in preclinical models of rheumatoid arthritis (RA). []
Relevance: Sharing the benzamide core with 4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, this compound incorporates a difluorophenyl group, an oxadiazole ring, and a biphenyl moiety. This comparison underscores how structural modifications on the benzamide scaffold can lead to distinct pharmacological profiles and therapeutic applications, particularly in the context of inflammatory diseases like RA. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.